molecular formula C17H14F2N2O2 B12937818 6,8-Difluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine

6,8-Difluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine

Katalognummer: B12937818
Molekulargewicht: 316.30 g/mol
InChI-Schlüssel: JOEPNKZDMHIWIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Difluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine is a fluorinated quinoline derivative. Fluorinated quinolines are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure enhances the compound’s biological activity and provides unique properties that are valuable in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine involves several steps, including cyclization, cycloaddition reactions, and nucleophilic substitution of fluorine atoms. One common method involves the use of 4,5-difluoro-2-nitrobenzoic acid as a starting material, which undergoes reductive cyclization in basic media in the presence of sodium borohydride to form the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to its efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Difluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized quinoline derivatives, which can be further utilized in medicinal chemistry and other applications .

Wissenschaftliche Forschungsanwendungen

6,8-Difluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its antibacterial, antineoplastic, and antiviral activities.

    Medicine: Investigated for its potential use in developing new drugs for treating various diseases, including malaria and cancer.

    Industry: Utilized in the production of liquid crystals and cyanine dyes.

Wirkmechanismus

The mechanism of action of 6,8-Difluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes, which can lead to antibacterial, antineoplastic, and antiviral effects. The incorporation of fluorine atoms enhances its binding affinity to the target enzymes, thereby increasing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6,8-Difluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine is unique due to its specific substitution pattern, which includes two fluorine atoms and a methoxybenzyl group.

Eigenschaften

Molekularformel

C17H14F2N2O2

Molekulargewicht

316.30 g/mol

IUPAC-Name

6,8-difluoro-3-[(4-methoxyphenyl)methoxy]quinolin-2-amine

InChI

InChI=1S/C17H14F2N2O2/c1-22-13-4-2-10(3-5-13)9-23-15-7-11-6-12(18)8-14(19)16(11)21-17(15)20/h2-8H,9H2,1H3,(H2,20,21)

InChI-Schlüssel

JOEPNKZDMHIWIC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)COC2=CC3=CC(=CC(=C3N=C2N)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.